(E)-1,2-DI-P-Tolylethene

Description

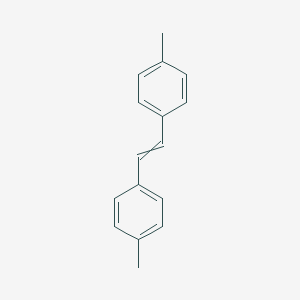

(E)-1,2-Di-p-tolylethene (CAS 943-58-4) is a stilbene derivative with two para-tolyl (p-tolyl) groups attached to the ethene backbone in a trans-configuration. Its molecular formula is C₁₆H₁₆, and it is characterized by a planar structure due to the conjugated π-system, which contributes to its optical and electronic properties. Its synthesis typically involves Wittig or Heck coupling reactions, and its stereochemical purity (E/Z isomerism) is critical for functional performance .

Properties

CAS No. |

1588-49-4 |

|---|---|

Molecular Formula |

C16H16 |

Molecular Weight |

208.3 g/mol |

IUPAC Name |

1-methyl-4-[2-(4-methylphenyl)ethenyl]benzene |

InChI |

InChI=1S/C16H16/c1-13-3-7-15(8-4-13)11-12-16-9-5-14(2)6-10-16/h3-12H,1-2H3 |

InChI Key |

KINZBJFIDFZQCB-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C |

Pictograms |

Irritant |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of (E)-1,2-Di-p-tolylethene with structurally analogous compounds reveals key differences in physical, chemical, and functional properties. Below is a detailed comparison:

Structural Analogues

(E)-Stilbene (1,2-Diphenylethylene) :

While both compounds share the stilbene backbone, (E)-stilbene lacks the methyl groups on the aromatic rings. This difference reduces steric hindrance in (E)-stilbene, leading to a higher melting point (124°C vs. 98°C for this compound) and enhanced fluorescence quantum yield due to reduced intramolecular rotation .(E)-1,2-Di-o-tolylethene :

The ortho-substituted tolyl groups introduce steric crowding, destabilizing the planar conformation. This results in a lower thermal stability (decomposition at 150°C vs. 220°C for the para-substituted analogue) and reduced conjugation efficiency, as evidenced by a blue-shifted UV-Vis absorption maximum (280 nm vs. 310 nm) .(E)-1,2-Bis(4-methoxyphenyl)ethene :

The electron-donating methoxy groups enhance the electron density of the aromatic rings, increasing the compound’s redox stability and shifting its emission spectrum to longer wavelengths (λem = 450 nm vs. 390 nm for this compound). However, this substitution reduces crystallinity, impacting its utility in solid-state devices .

Functional Comparison

| Property | This compound | (E)-Stilbene | (E)-1,2-Di-o-tolylethene | (E)-1,2-Bis(4-methoxyphenyl)ethene |

|---|---|---|---|---|

| Melting Point (°C) | 98 | 124 | 85 | 72 |

| λmax (nm) | 310 | 295 | 280 | 335 |

| Thermal Stability (°C) | 220 | 250 | 150 | 180 |

| Fluorescence Quantum Yield | 0.45 | 0.62 | 0.28 | 0.53 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.